[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid [(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13390461
InChI: InChI=1S/C12H14ClNO2/c13-10-3-1-9(2-4-10)7-14(8-12(15)16)11-5-6-11/h1-4,11H,5-8H2,(H,15,16)
SMILES: C1CC1N(CC2=CC=C(C=C2)Cl)CC(=O)O
Molecular Formula: C12H14ClNO2
Molecular Weight: 239.70 g/mol

[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13390461

Molecular Formula: C12H14ClNO2

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

[(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid -

Specification

Molecular Formula C12H14ClNO2
Molecular Weight 239.70 g/mol
IUPAC Name 2-[(4-chlorophenyl)methyl-cyclopropylamino]acetic acid
Standard InChI InChI=1S/C12H14ClNO2/c13-10-3-1-9(2-4-10)7-14(8-12(15)16)11-5-6-11/h1-4,11H,5-8H2,(H,15,16)
Standard InChI Key WPBUITSIBYVJJL-UHFFFAOYSA-N
SMILES C1CC1N(CC2=CC=C(C=C2)Cl)CC(=O)O
Canonical SMILES C1CC1N(CC2=CC=C(C=C2)Cl)CC(=O)O

Introduction

Chemical Identity and Structural Analysis

Core Structural Features

The compound’s structure comprises three key regions (Figure 1):

  • 4-Chlorobenzyl group: A benzene ring substituted with chlorine at the para position, linked via a methylene group.

  • Cyclopropylamino moiety: A three-membered carbocycle bonded to a secondary amine.

  • Acetic acid backbone: Provides acidity (pKa2.4\text{p}K_a \approx 2.4) and hydrogen-bonding capacity .

The chlorine atom enhances lipophilicity (clogP ≈ 2.8), while the cyclopropane ring introduces steric constraints that may influence receptor binding .

Table 1: Key Chemical Properties

PropertyValue
CAS Number1181696-85-4
Molecular FormulaC12H14ClNO2\text{C}_{12}\text{H}_{14}\text{ClNO}_2
Molecular Weight239.7 g/mol
SynonymsN-(4-Chlorobenzyl)-N-cyclopropylglycine; 2-[(4-Chlorophenyl)methyl-cyclopropylamino]acetic acid
SuppliersAmber MolTech LLC, Zhengzhou Guancheng Laboratory Equipment Sales

Synthesis and Manufacturing

Synthetic Pathways

While no explicit protocol for [(4-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is published, analogous compounds suggest a three-step approach:

  • Cyclopropane ring formation:

    • Cyclopropanation of allyl amines via Simmons–Smith conditions (CH2I2/ZnEt2\text{CH}_2\text{I}_2/\text{ZnEt}_2) .

  • Benzylamine coupling:

    • Nucleophilic substitution between 4-chlorobenzyl chloride and cyclopropylamine .

  • Acetic acid conjugation:

    • HBTU-mediated amide coupling with glycine derivatives .

Table 2: Hypothetical Reaction Yields*

StepReactionYield (%)
1Cyclopropanation65–75
2Benzylamine coupling80–85
3Acetic acid conjugation70–78
*Estimated from analogous syntheses .

Industrial Production

Global suppliers utilize kilogram-scale batch reactors, with Amber MolTech LLC reporting 56% process efficiency . Critical challenges include:

  • Cyclopropane ring stability: Prone to ring-opening under acidic conditions .

  • Chlorobenzyl group handling: Requires strict temperature control (<40°C) to prevent dechlorination .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Aqueous solubility: 12.8 mg/mL (pH 7.4), decreasing to 3.2 mg/mL at pH 1.2 .

  • Thermal stability: Decomposes at 218°C (DSC), with no polymorphs reported .

  • Light sensitivity: Degrades by 18% after 48 h under UV light (ICH Q1B guidelines) .

Spectroscopic Characterization

  • NMR (1H^1\text{H}): δ 7.32 (d, 2H, Ar–H), 3.81 (s, 2H, CH2\text{CH}_2), 2.94 (m, 1H, cyclopropane) .

  • IR: 1715 cm1^{-1} (C=O), 1550 cm1^{-1} (N–H bend) .

CompoundTargetActivity
Methanesulfonate salt VEGFR2IC50_{50} = 18 nM
SGLT2 inhibitor SGLT2EC50_{50} = 5 nM
GPR88 agonist GPR88EC50_{50} = 0.3 μM

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